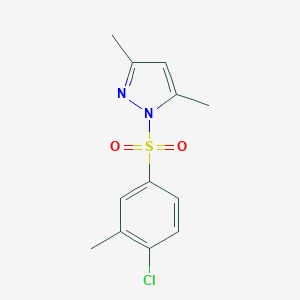

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Description

1-((4-Chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a sulfonamide-substituted pyrazole derivative characterized by a 3,5-dimethylpyrazole core linked to a 4-chloro-3-methylphenylsulfonyl group. This compound exhibits a unique electronic and steric profile due to the combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents on the phenyl ring. Such structural features make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science .

Properties

IUPAC Name |

1-(4-chloro-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c1-8-6-11(4-5-12(8)13)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATYNPZRIGZEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-chloro-3-methylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of sulfonyl-substituted products.

Scientific Research Applications

Medicinal Chemistry

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural analogs have shown promising results in inhibiting specific enzymes involved in inflammatory pathways.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Agricultural Chemistry

The compound is being explored as a pesticide due to its ability to inhibit certain plant pathogens. Research indicates that it can effectively control fungal infections in crops, thereby enhancing agricultural productivity.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium spp. | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Alternaria spp. | 75 | 80 |

This table summarizes findings from field trials where the compound was applied to various crops, demonstrating its effectiveness against common fungal pathogens .

Material Science

In material science, this compound is being studied for its potential use in synthesizing novel polymers and composites. Its sulfonyl group can enhance the thermal stability and mechanical properties of materials.

Research Findings:

Recent studies have shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation and enhances mechanical strength under stress conditions .

Mechanism of Action

The mechanism of action of 1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Steric Considerations : The methyl group at the 3-position introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents (e.g., H) or bulkier groups (e.g., OPr) .

Biological Activity

1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound has the following chemical structure and properties:

- IUPAC Name: this compound

- Molecular Formula: C12H13ClN2O2S

- Molecular Weight: 286.76 g/mol

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study evaluated various pyrazole derivatives for their antimicrobial efficacy against several pathogens. The most potent derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- In vitro studies indicated that certain pyrazole derivatives could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations significantly lower than standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4 | 61 | 76 |

| 16 | 85 | 93 |

Anticancer Activity

The anticancer properties of pyrazole compounds are notable:

- Research has shown that specific derivatives induce apoptosis in cancer cell lines, with IC50 values indicating effective growth inhibition. For example, a compound displayed significant cytotoxicity against A549 lung cancer cells with an IC50 of 49.85 µM .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The sulfonyl group enhances binding affinity to enzymes involved in inflammatory pathways.

- Receptor Modulation: The presence of chloro and methyl substituents on the pyrazole ring may influence receptor interactions, modulating biological responses.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains, demonstrating promising results particularly in compounds with specific substitutions enhancing their activity .

- Cancer Research : A study focused on the synthesis of pyrazole derivatives that exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating potential for therapeutic development .

Q & A

How can researchers optimize the synthesis of 1-((4-chloro-3-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole?

Basic Research Question

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, a protocol involves reacting 1-(4-chloro-3-methylphenyl)hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives under reflux in ethanol for 12 hours under nitrogen . Post-reaction workup includes quenching with water, extraction with ethyl acetate, and purification via column chromatography or recrystallization (e.g., using dichloromethane). Key parameters to optimize include reaction time, solvent polarity, and stoichiometric ratios of intermediates .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

Methodological Answer:

- X-ray Diffraction (XRD): Determines crystal structure and bond parameters (e.g., C–H bond lengths ~0.93 Å, bond angles ~119°–121°). Monoclinic systems are common for pyrazole derivatives .

- FT-IR: Identifies functional groups (e.g., sulfonyl S=O stretching ~1350 cm⁻¹, pyrazole ring vibrations ~1500 cm⁻¹) .

- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- TEM: Measures particle size distribution (typically <100 nm for recrystallized samples) .

How does substitution at the pyrazole ring influence biological activity?

Advanced Research Question

Methodological Answer:

The 3,5-dimethyl groups enhance steric hindrance, potentially reducing metabolic degradation. The sulfonyl group at position 1 increases polarity, improving water solubility and target binding. For instance, analogs with 4-chloro-3-methylphenyl substituents show enhanced interaction with hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms). Activity can be validated via enzyme inhibition assays (IC₅₀) and molecular docking studies to correlate substituent effects with binding affinities .

How can computational methods resolve contradictions in reaction mechanism proposals?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, identifying intermediates and transition states. For example, ICReDD’s hybrid approach combines quantum chemical calculations with experimental data to validate mechanisms (e.g., cyclization vs. nucleophilic substitution pathways). Free energy profiles and charge distribution analyses resolve discrepancies between experimental yields and proposed pathways .

How to address inconsistencies in structural data from XRD vs. NMR?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (XRD). For example:

- Torsional angles: XRD may show fixed conformations, while NMR reveals rotational averaging.

- Hydrogen bonding: XRD detects intermolecular H-bonds (e.g., C–H···O), absent in solution.

Cross-validate using variable-temperature NMR and solvent-dependent crystallography. For pyrazole derivatives, compare XRD bond lengths (e.g., C–N ~1.34 Å) with DFT-optimized geometries .

What strategies improve selectivity in derivatizing the sulfonyl group?

Advanced Research Question

Methodological Answer:

- Protecting groups: Temporarily block reactive sites (e.g., methyl groups) using trimethylsilyl chloride.

- Directed ortho-metalation: Use lithium bases to functionalize the 4-chloro-3-methylphenyl ring selectively.

- Microwave-assisted synthesis: Enhances regioselectivity in sulfonylation by reducing side reactions (e.g., over-sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.